

Application Notes: Asymmetric Synthesis Featuring 3-Chloro-4-methoxybenzaldehyde

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Compound of Interest

Compound Name: 3-Chloro-4-methoxybenzaldehyde

Cat. No.: B1194993

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These application notes provide detailed protocols and data for the asymmetric synthesis of a chiral β -nitro alcohol derived from **3-Chloro-4-methoxybenzaldehyde**. The featured methodology is the organocatalytic asymmetric Henry (nitroaldol) reaction, a robust and widely utilized carbon-carbon bond-forming reaction for the synthesis of enantiomerically enriched compounds. Chiral β -nitro alcohols are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Application: Asymmetric Henry Reaction of 3-Chloro-4-methoxybenzaldehyde

The asymmetric Henry reaction facilitates the enantioselective addition of a nitronate to an aldehyde, yielding a chiral β -nitro alcohol. This reaction is a cornerstone in asymmetric synthesis due to the versatility of the nitro group, which can be readily transformed into other functional groups such as amines, ketones, or carboxylic acids. The use of chiral catalysts, particularly those based on metal complexes with chiral ligands or purely organic molecules, allows for high stereocontrol.

For the asymmetric Henry reaction of **3-Chloro-4-methoxybenzaldehyde** with nitromethane, a copper(II)-bis(oxazoline) complex is a well-established and effective catalyst system that has demonstrated broad substrate scope for various substituted benzaldehydes, consistently affording high yields and enantioselectivities.

Experimental Protocol: Copper-Catalyzed Asymmetric Henry Reaction

This protocol is adapted from established procedures for the asymmetric Henry reaction of substituted aromatic aldehydes.

Materials:

- **3-Chloro-4-methoxybenzaldehyde** (1.0 mmol, 170.59 g/mol)
- Nitromethane (5.0 mmol, 61.04 g/mol)
- Copper(II) acetate monohydrate ($\text{Cu}(\text{OAc})_2 \cdot \text{H}_2\text{O}$) (0.1 mmol, 199.65 g/mol)
- (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) (Ph-BOX ligand) (0.12 mmol)
- Ethanol (EtOH) (5 mL)
- Triethylamine (Et_3N) (0.1 mmol, 101.19 g/mol)
- Hydrochloric acid (1 M)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

- To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add $\text{Cu}(\text{OAc})_2 \cdot \text{H}_2\text{O}$ (19.9 mg, 0.1 mmol) and the Ph-BOX ligand (43.7 mg, 0.12 mmol).

- Add anhydrous ethanol (3 mL) and stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.
- To this solution, add **3-Chloro-4-methoxybenzaldehyde** (170.6 mg, 1.0 mmol).
- Add nitromethane (0.27 mL, 5.0 mmol) to the reaction mixture.
- Finally, add triethylamine (14 μ L, 0.1 mmol) to initiate the reaction.
- Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding 1 M HCl (5 mL).
- Extract the mixture with ethyl acetate (3 x 15 mL).
- Combine the organic layers and wash with saturated aqueous NaHCO_3 (15 mL) and brine (15 mL).
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the chiral β -nitro alcohol.
- Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

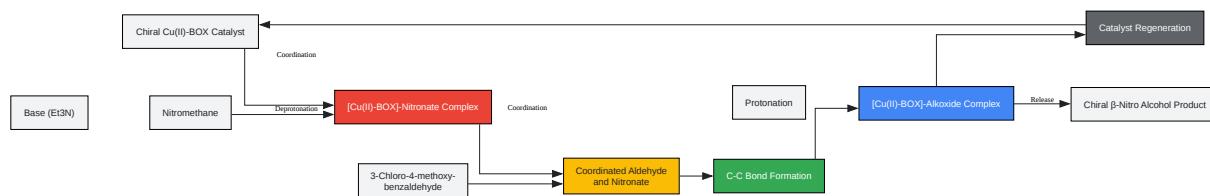
Data Presentation

The following table summarizes the expected quantitative data for the asymmetric Henry reaction of **3-Chloro-4-methoxybenzaldehyde**, based on reported results for structurally similar substituted benzaldehydes under analogous reaction conditions.

Aldehyde	Catalyst System	Solvent	Time (h)	Yield (%)	ee (%)
3-Chloro-4-methoxybenzaldehyde	Cu(OAc) ₂ / Ph-BOX	EtOH	24-48	85-95	90-98
4-Chlorobenzaldehyde	Cu(OAc) ₂ / Ph-BOX	EtOH	24	92	96
4-Methoxybenzaldehyde	Cu(OAc) ₂ / Ph-BOX	EtOH	24	90	94
Benzaldehyde	Cu(OAc) ₂ / Ph-BOX	EtOH	24	95	92

Visualizations

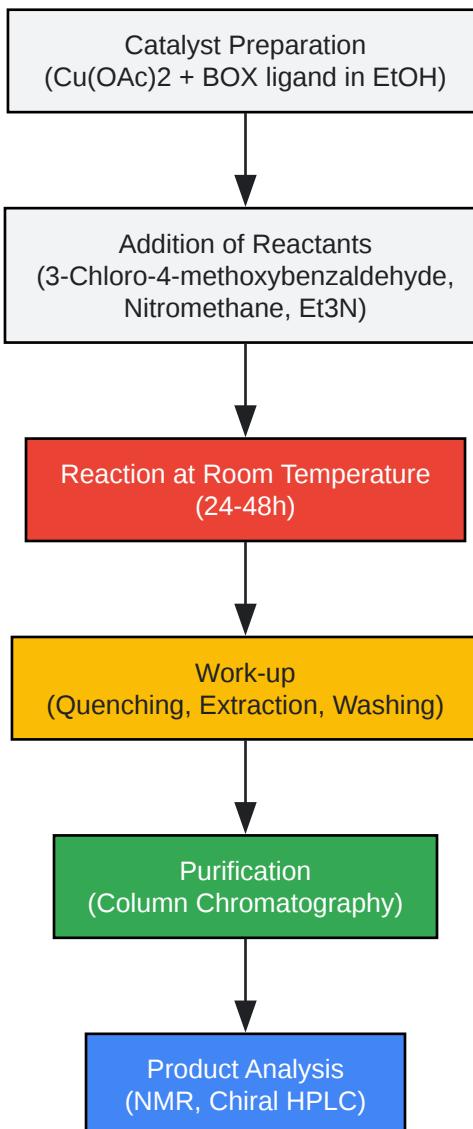
Signaling Pathway: Catalytic Cycle of the Asymmetric Henry Reaction



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Caption: Catalytic cycle for the asymmetric Henry reaction.

Experimental Workflow



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Caption: Workflow for the asymmetric Henry reaction.

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